3,3'-di-O-methylquercetin
Description
Contextualization within Flavonoid Chemistry and Natural Product Discovery
Quercetin (B1663063) 3,3'-dimethyl ether, chemically known as 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-methoxychromen-4-one, belongs to the flavonoid class of polyphenolic secondary metabolites. nih.gov Specifically, it is classified as a flavonol, a subclass of flavonoids, and is structurally a dimethoxyflavone. nih.gov It is a derivative of quercetin, a widely distributed flavonoid, in which the hydroxyl groups at the 3 and 3' positions of the quercetin backbone are substituted with methoxy (B1213986) groups. nih.gov This methylation gives the molecule a more lipophilic character compared to the parent quercetin. pan.olsztyn.pl
The discovery of Quercetin 3,3'-dimethyl ether is rooted in the field of natural product chemistry. It has been identified and isolated from a variety of plant species, including Nothofagus nervosa, Halimodendron halodendron, and the fruits of Narthecium ossifragum. nih.govchemfaces.com Additionally, it has been detected in honey, indicating its transfer from floral sources. pan.olsztyn.plnih.gov The isolation and characterization of this compound from natural sources are typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govchemfaces.com
Table 1: Chemical Identification of Quercetin 3,3'-dimethyl ether
| Identifier | Value |
|---|---|
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-methoxychromen-4-one nih.gov |
| Molecular Formula | C17H14O7 nih.gov |
| Molecular Weight | 330.29 g/mol nih.gov |
| CAS Number | 4382-17-6 nih.gov |
| Classification | Flavonoid, Flavonol, Dimethoxyflavone nih.gov |
Research Significance of Methylated Flavonoids
The methylation of flavonoids, such as in Quercetin 3,3'-dimethyl ether, is of significant interest in chemical and biological research due to the profound effects this structural modification has on the molecule's properties. Methylation can enhance the bioavailability of flavonoids by increasing their metabolic stability and improving their transport across cell membranes. researchgate.netresearchgate.net This is partly due to an increase in the hydrophobicity of the flavonoid, which can improve its affinity for cellular membranes. pan.olsztyn.plresearchgate.net
Methylated flavonoids are often more stable metabolically compared to their unmethylated counterparts, as the methylation of hydroxyl groups can prevent them from undergoing conjugation reactions, which are common metabolic pathways for flavonoids in the body. researchgate.netnih.gov This increased stability can lead to a longer half-life and potentially greater efficacy. nih.gov
The biological activities of flavonoids can also be altered by methylation. Research has shown that methylated flavonoids possess a range of biological effects, including anticancer, anti-inflammatory, antiviral, and antioxidant properties. nih.govresearchgate.netnih.govakjournals.com For instance, some studies have indicated that methylated flavonoids can be potent chemopreventive agents. researchgate.net However, it is also noted that in some cases, methylation may lead to a decrease in certain biological activities, such as the inhibition of the proteasome, when compared to the parent flavonoid. nih.gov The specific effects of methylation depend on the position and number of methyl groups on the flavonoid skeleton.
Quercetin 3,3'-dimethyl ether, as a methylated flavonoid, is investigated for several of these potential biological activities. Studies have reported its antioxidant activity, as well as its potential as an antibacterial agent, an antineoplastic agent, and an inducer of apoptosis. nih.govchemsrc.comtargetmol.commedchemexpress.comglpbio.commedchemexpress.com There is also some evidence to suggest it may possess moderate estrogenic activity. chemfaces.com
Table 2: Reported Biological Activities of Quercetin 3,3'-dimethyl ether
| Biological Activity | Research Finding |
|---|---|
| Antioxidant Activity | Possesses antioxidant properties in vitro. chemsrc.comtargetmol.commedchemexpress.comglpbio.commedchemexpress.com |
| Anticancer Activity | Exhibits antineoplastic properties and induces apoptosis. nih.gov |
| Antibacterial Activity | Shows potential as an antibacterial agent. nih.gov |
| Estrogenic Activity | May have moderate estrogenic activity. chemfaces.com |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Quercetin 3,3'-dimethyl ether |
| Quercetin |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-12-5-8(3-4-10(12)19)16-17(23-2)15(21)14-11(20)6-9(18)7-13(14)24-16/h3-7,18-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEHGPQTMOPUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195941 | |
| Record name | 3,3'-Di-O-methylquercetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4382-17-6 | |
| Record name | 3,3'-Di-O-methylquercetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Dimethylquercetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-Di-O-methylquercetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-DI-O-METHYLQUERCETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J03N0KJ42I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Natural Occurrence, Isolation, and Distribution in Biological Systems
Plant Sources and Biodiversity Distribution
Quercetin (B1663063) 3,3'-dimethyl ether has been identified in a select number of plant species across different families. Its distribution within these plants can be specific to certain organs, such as fruits or flowers. The known plant sources for this compound are detailed below.
Research has confirmed the presence of Quercetin 3,3'-dimethyl ether in the fruits of Narthecium ossifragum, commonly known as bog asphodel. nih.govchemfaces.com It has also been isolated from the inflorescences (flower clusters) of Cyperus alopecuroides, a species of sedge. chemfaces.com Additionally, literature reports indicate its presence in Nicotiana tabacum (tobacco). While other methylated ethers of quercetin are found in tobacco flowers, the 3,3'-dimethyl ether variant has also been noted. acs.org
Table 1: Documented Plant Sources of Quercetin 3,3'-dimethyl ether
| Plant Species | Common Name | Family | Plant Part |
|---|---|---|---|
| Narthecium ossifragum | Bog Asphodel | Nartheciaceae | Fruits |
| Cyperus alopecuroides | Foxtail Flatsedge | Cyperaceae | Inflorescences |
| Nicotiana tabacum | Tobacco | Solanaceae | Not specified |
Methodologies for Research-Scale Isolation and Purification
The isolation of Quercetin 3,3'-dimethyl ether for research purposes follows a multi-step process typical for the purification of natural plant products. This process involves initial extraction followed by chromatographic separation and final structural confirmation.
The initial step involves creating a crude extract from the plant material. For instance, an ethanol (B145695) extract was prepared from the inflorescences of Cyperus alopecuroides to isolate the compound. chemfaces.com Generally, solvents like methanol (B129727) or ethanol are used to extract a wide range of compounds from the dried and powdered plant tissue. nih.goviosrjournals.org
Following extraction, the crude mixture undergoes purification using chromatographic techniques. Column chromatography is a fundamental method used for the separation of flavonoids. nih.goviosrjournals.orgnih.govelsevierpure.com In this technique, the extract is passed through a stationary phase, such as silica (B1680970) gel, and a mobile phase (a solvent or solvent mixture) is used to elute the compounds at different rates, allowing for their separation. iosrjournals.orgnih.gov The fractions collected from the column are often monitored using Thin-Layer Chromatography (TLC) to identify those containing the target compound. researchgate.net For higher purity, techniques like preparative High-Performance Liquid Chromatography (HPLC) may be employed. rsc.orgresearchgate.net
Once the compound is isolated, its identity and structure must be rigorously confirmed. This is accomplished through spectroscopic analysis. The structure of Quercetin 3,3'-dimethyl ether isolated from Cyperus alopecuroides was elucidated using methods including 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). chemfaces.com These techniques provide detailed information about the molecular structure, confirming the precise arrangement of atoms and the location of the methyl groups, which is crucial for distinguishing between different flavonoid isomers. nih.goviaea.orgmdpi.com
Biosynthetic Pathways and Chemical Synthesis
Enzymatic Biosynthesis and Methyltransferase Activity
The biosynthesis of Quercetin (B1663063) 3,3'-dimethyl ether in nature is a multi-step enzymatic process. The final steps involve the specific methylation of the quercetin backbone, a reaction catalyzed by a class of enzymes known as O-methyltransferases (OMTs). These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. ugm.ac.id
Substrate Specificity in Methylation Reactions
The formation of Quercetin 3,3'-dimethyl ether specifically requires two methylation events: one at the C3 hydroxyl group on the C-ring and another at the C3' hydroxyl group on the B-ring. This process can occur sequentially, involving one or more enzymes with distinct substrate and positional specificities.
The key step in forming the target compound is the methylation of an intermediate that already has one methyl group. Research on a CCoAOMT-like enzyme from Citrus reticulata has shown that when Quercetin 3-methyl ether is provided as the substrate, the enzyme specifically adds a second methyl group at the 3' position, yielding a single product: Quercetin 3,3'-dimethyl ether. beilstein-journals.org Similarly, another OMT from Citrus reticulata, named CrOMT2, was also found to convert Quercetin 3-methyl ether into Quercetin 3,3'-dimethyl ether.
The substrate specificity of OMTs is often stringent. For example, the enzyme StF3OMT from Serratula tinctorial shows a preference for the 3-hydroxyl group of flavonols, with quercetin being its preferred substrate over others like kaempferol. Current time information in Bangalore, IN. In contrast, some enzymes have broader or different specificities. The AtCCoAOMT7 protein from Arabidopsis prefers the 3'-O-methylation of quercetin and luteolin. Current time information in Bangalore, IN. In Camptotheca acuminata, the enzyme CaFOMT1 selectively methylates only the 4'-OH group of quercetin, while CaFOMT2 can sequentially methylate both the 4'-OH and 7-OH positions. orientjchem.org This high degree of regioselectivity among different OMTs is what allows for the synthesis of a diverse array of methylated flavonoids in nature. researchgate.net
Chemical Synthesis Strategies for Quercetin 3,3'-dimethyl ether
The chemical synthesis of Quercetin 3,3'-dimethyl ether can be approached through two primary strategies: total synthesis from simple precursors or semi-synthesis from a readily available natural product, most commonly quercetin itself.
Historical and Modern Synthetic Routes
The total synthesis of flavonoids has a long history, with the first synthesis of the parent compound, quercetin, accomplished by Kostanecki in 1904 using chalcones as key intermediates. mdpi.com Classical methods for building the flavone (B191248) core include the Allan-Robinson Synthesis and the Baker-Venkataraman rearrangement. ugm.ac.idmdpi.com
Modern total synthesis routes continue to rely on the construction of a chalcone (B49325) precursor, which is then cyclized to form the flavone skeleton. mdpi.com This typically involves a Claisen-Schmidt condensation between an appropriately substituted acetophenone (B1666503) (for the A-ring) and a benzaldehyde (B42025) (for the B-ring). ugm.ac.idresearchgate.net For Quercetin 3,3'-dimethyl ether, this would require starting materials that already contain the necessary hydroxyl and methoxy (B1213986) groups in the correct positions or have protecting groups that can be removed later. The subsequent step is an oxidative cyclization of the chalcone intermediate. Reagents such as iodine in dimethyl sulfoxide (B87167) (I₂-DMSO) have proven effective for this transformation, converting a 2'-hydroxychalcone (B22705) into the corresponding flavone. ugm.ac.id A multi-step synthesis of a dimethylated quercetin analogue has been demonstrated via a taxifolin (B1681242) (dihydroquercetin) intermediate, which also began with chalcone formation followed by cyclization and a final oxidation step. rsc.org
Semi-Synthesis from Natural Precursors
A more direct and common approach to obtaining Quercetin 3,3'-dimethyl ether is through the semi-synthesis from quercetin, which is abundant in nature. mdpi.com This strategy involves the chemical modification, specifically O-methylation, of the hydroxyl groups on the quercetin molecule. researchgate.net
The standard method for this methylation is to react quercetin with a methylating agent, such as dimethyl sulfate (B86663) (Me₂SO₄) or methyl iodide (CH₃I), in the presence of a base like potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) and an appropriate solvent like dimethylformamide (DMF) or acetone. nih.govbeilstein-journals.orgresearchgate.netresearchgate.net
A significant challenge in this approach is achieving regioselectivity, as quercetin possesses five hydroxyl groups with varying reactivities. beilstein-journals.org The 5-OH group is the least reactive due to its strong intramolecular hydrogen bond with the C4 carbonyl group, making it resistant to methylation under many conditions. beilstein-journals.org The relative reactivity of the other hydroxyls (3, 7, 3', 4') allows for the formation of various partially methylated ethers. By carefully controlling the reaction conditions, such as the stoichiometry of the methylating agent, temperature, and reaction time, chemists can influence the final product distribution. researchgate.net While reacting quercetin with a large excess of a powerful methylating agent can lead to the fully substituted quercetin pentamethyl ether, using a limited amount of the reagent can yield mixtures of di-, tri-, and tetra-methyl ethers, from which Quercetin 3,3'-dimethyl ether could be isolated. beilstein-journals.orgresearchgate.net
| Reagent System | Typical Conditions | Notes |
|---|---|---|
| Dimethyl sulfate (Me₂SO₄) / Base (KOH, K₂CO₃) | Solvent: DMSO or DMF; Room Temperature | A powerful and efficient methylating agent. Stoichiometric control is critical for selective methylation. beilstein-journals.org |
| Methyl iodide (CH₃I) / Base (K₂CO₃) | Solvent: DMF or Acetone; Often requires heating | Commonly used, but can sometimes lead to competing C-methylation side products, complicating purification. researchgate.net |
| Iodoethane (C₂H₅I) / Base (K₂CO₃) | Solvent: DMF; Room Temperature | Used for ethylation, demonstrating the general applicability of alkyl halides for modifying quercetin's hydroxyl groups. researchgate.netscielo.br |
Investigations into Molecular and Cellular Mechanisms of Action Pre Clinical Focus
Modulation of Intracellular Signaling Pathways
Emerging research points to the ability of Quercetin (B1663063) 3,3'-dimethyl ether to interact with and modulate critical intracellular signaling networks that are often dysregulated in cancer cells.
The progression of the cell cycle is tightly controlled by a family of protein kinases known as cyclin-dependent kinases (CDKs). The activity of these kinases is essential for the transition between different phases of the cell cycle. Pre-clinical studies on human colon cancer (RKO) cells have shown that Quercetin 3,3'-dimethyl ether, also referred to as 3,3'-Dimethylquercetin (DMQ), influences the expression of key proteins that regulate CDK activity. nih.gov
Specifically, treatment with DMQ was found to down-regulate the protein expression of cdc2 (cyclin-dependent kinase 1 or CDK1). nih.gov CDK1 is a pivotal kinase that, when complexed with Cyclin B1, drives cells into mitosis. By reducing the levels of CDK1, Quercetin 3,3'-dimethyl ether effectively creates a barrier to mitotic entry, contributing to an arrest in the G2/M phase of the cell cycle. nih.gov This targeted modulation of a key protein kinase highlights a specific mechanism through which this compound exerts its cellular effects.
While the broader effects of flavonoids on transcription factors are widely studied, specific pre-clinical data detailing the direct modulation of transcription factors by Quercetin 3,3'-dimethyl ether is limited in the available scientific literature. Transcription factors are crucial proteins that bind to DNA and regulate the rate of transcription of genetic information from DNA to messenger RNA, thereby controlling gene expression. Further research is required to determine if Quercetin 3,3'-dimethyl ether directly activates or inhibits specific transcription factors to exert its biological effects.
Impact on Cellular Homeostasis and Processes
Quercetin 3,3'-dimethyl ether has demonstrated a significant impact on fundamental cellular processes, including the cell cycle, programmed cell death, and proliferation, particularly in cancer cell models.
A key mechanism of action for Quercetin 3,3'-dimethyl ether is its ability to disrupt the normal progression of the cell cycle. In a study utilizing human colon cancer RKO cells, treatment with the compound resulted in a significant accumulation of cells in the G2/M phase. nih.gov
This cell cycle arrest is orchestrated by the modulation of several key regulatory proteins. Western blot analysis revealed that Quercetin 3,3'-dimethyl ether treatment leads to a marked down-regulation of Cyclin B1, cdc2 (CDK1), and cdc25c. nih.gov The cdc25c phosphatase is responsible for activating the Cyclin B1/CDK1 complex; its inhibition prevents this activation and halts cells at the G2/M checkpoint. Concurrently, the compound was observed to up-regulate the expression of p21, a well-known CDK inhibitor. nih.gov The coordinated action of suppressing essential mitotic entry proteins while up-regulating an inhibitor protein effectively halts cell division.
Table 1: Effect of Quercetin 3,3'-dimethyl ether on Cell Cycle Regulatory Proteins in RKO Cells
| Protein | Function | Observed Effect | Citation |
|---|---|---|---|
| Cyclin B1 | Regulatory subunit of CDK1; essential for G2/M transition | Down-regulation | nih.gov |
| cdc2 (CDK1) | Catalytic subunit of the M-phase promoting factor | Down-regulation | nih.gov |
| cdc25c | Phosphatase that activates the Cyclin B1/CDK1 complex | Down-regulation | nih.gov |
| p21 | Cyclin-dependent kinase inhibitor | Up-regulation | nih.gov |
Quercetin 3,3'-dimethyl ether has been identified as an apoptosis inducer. ebi.ac.uknih.gov Studies have demonstrated its ability to trigger programmed cell death in various cancer cell lines. In human breast cancer MCF-7 cells, the compound's antiproliferative effect is exerted by inducing apoptosis, which is characterized by morphological changes such as DNA fragmentation, nuclear condensation, and the formation of apoptotic bodies. ebi.ac.uknih.govresearchgate.net
Investigations into the underlying mechanism in human colon cancer RKO cells revealed that the compound induces apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov This was evidenced by several key molecular changes:
Modulation of Bcl-2 family proteins: The treatment affected the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov
Loss of Mitochondrial Membrane Potential: A key event in the intrinsic pathway, the loss of mitochondrial membrane potential, was observed following treatment. nih.gov
Caspase Activation: The compound enhanced the expression of cleaved (activated) forms of caspase-9 and caspase-3. nih.gov Caspase-9 is the primary initiator caspase in the mitochondrial pathway, which then activates the executioner caspase, caspase-3, leading to the dismantling of the cell. nih.gov
Currently, there is no specific pre-clinical information available regarding the role of Quercetin 3,3'-dimethyl ether in the induction of autophagy.
Table 2: Pro-Apoptotic Mechanisms of Quercetin 3,3'-dimethyl ether
| Cell Line | Apoptotic Event | Molecular Marker/Mechanism | Citation |
|---|---|---|---|
| MCF-7 | Induction of Apoptosis | DNA fragmentation, nuclear condensation, apoptotic body formation | ebi.ac.uknih.gov |
| RKO | Induction of Intrinsic Apoptosis | Altered Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, activation of caspase-9 and caspase-3 | nih.gov |
The compound demonstrates selective antiproliferative activity against cancer cells. ebi.ac.uknih.gov In studies using the MTT assay to measure cell viability, 3,3'-di-O-methylquercetin showed selective antiproliferative action against the human breast adenocarcinoma cell line, MCF-7, with a reported IC₅₀ value of 10.11 µg/mL. ebi.ac.uknih.gov Furthermore, it has been identified as a potent agent against human colon cancer RKO cells, where it effectively suppresses cell growth. nih.gov These findings underscore its role as an antineoplastic agent that inhibits the proliferation of cancer cells. ebi.ac.uknih.gov
Interactions with Biomolecular Targets
Pre-clinical research into Quercetin 3,3'-dimethyl ether has begun to elucidate its interactions with specific biological molecules, which underpins its observed cellular effects. These interactions primarily involve the modulation of enzyme activity and binding to cellular receptors.
The interaction of Quercetin 3,3'-dimethyl ether with enzymes has been characterized both in its formation and its potential activity. In vitro studies have identified the compound as a product of specific enzymatic methylation. An O-methyltransferase from Citrus reticulata, named CrOMT2, has been shown to catalyze the 3'-O-methylation of quercetin 3-methyl ether to yield Quercetin 3,3'-dimethyl ether mdpi.com.
While direct studies on the inhibitory action of Quercetin 3,3'-dimethyl ether on specific enzymes are emerging, its classification as an antineoplastic agent and an apoptosis inducer suggests it interacts with enzymes critical to cell survival and proliferation pathways nih.gov. Research on closely related methylated flavonoids provides insight into potential mechanisms. For instance, the structurally similar Quercetin-3-methyl ether has been found to promote apoptosis in colorectal cancer cells by downregulating spermine/spermidine N1-acetyltransferase (SMOX), a key enzyme in polyamine metabolism nih.gov. This highlights a potential area of investigation for Quercetin 3,3'-dimethyl ether's own enzymatic targets.
| Enzyme | Interaction Type | Substrate/Product | Organism/System | Finding | Reference |
|---|---|---|---|---|---|
| CrOMT2 (O-methyltransferase) | Enzymatic Synthesis | Product | Citrus reticulata | CrOMT2 enzyme converts quercetin 3-methyl ether into Quercetin 3,3'-dimethyl ether. | mdpi.com |
Quercetin 3,3'-dimethyl ether has been investigated for its potential to interact with nuclear receptors, particularly the estrogen receptor (ER). An in vitro study utilizing a strain of Saccharomyces cerevisiae engineered for estrogenic activity screening reported that an ethanol (B145695) extract containing Quercetin 3,3'-dimethyl ether, isolated from Cyperus alopecuroides, exhibited moderate estrogenic activity chemfaces.com. This suggests that the compound may act as a ligand for the estrogen receptor, potentially influencing gene expression regulated by this pathway. The parent compound, quercetin, has been shown to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), though with a lower affinity than 17β-estradiol nih.gov. The specific binding affinity and receptor subtype preference (ERα vs. ERβ) of Quercetin 3,3'-dimethyl ether remain a subject for further detailed investigation. The compound is also included in commercially available estrogen and progestogen receptor inhibitor libraries, indicating its recognized potential to interact with these targets chemfaces.com.
| Receptor Target | Assay System | Observed Effect | Source of Compound | Reference |
|---|---|---|---|---|
| Estrogen Receptor | Saccharomyces cerevisiae-based assay | Moderate estrogenic activity | Cyperus alopecuroides | chemfaces.com |
Role in Cellular Redox State Modulation
Quercetin 3,3'-dimethyl ether is recognized for its antioxidant properties, a characteristic common to many flavonoids nih.govmedchemexpress.com. Its molecular structure enables it to participate in redox reactions, potentially protecting cells from oxidative stress by scavenging free radicals biosynth.com.
Pharmacological Research in Model Systems Excluding Human Clinical Data
In Vitro Cellular Research Models
In vitro research utilizing cell cultures provides a foundational understanding of the molecular and cellular effects of Quercetin (B1663063) 3,3'-dimethyl ether. These models allow for controlled investigation of the compound's impact on specific cell types and pathways.
Quercetin 3,3'-dimethyl ether has demonstrated notable activity in several established cancer cell lines. Research indicates it possesses anti-cancer and apoptosis-inducing properties. nih.gov Studies on its close analogue, Quercetin 3,4'-dimethyl ether, have shown high cytotoxicity against leukemia cells, inducing cell death through an intrinsic, mitochondria-dependent apoptotic pathway involving MAPKs. chemfaces.com This suggests that dimethylated forms of quercetin could be valuable in the development of novel anticancer agents. chemfaces.com
Furthermore, research into various ether derivatives of quercetin has revealed antiproliferative properties against human gastric (MGC-803, SGC-7901) and colon (CaCo-2) cancer cells. mdpi.com In some instances, the activity of these derivatives was observed to be higher than that of the parent compound, quercetin. mdpi.com Another study noted that an ethanol (B145695) extract containing Quercetin 3,3'-dimethyl ether showed moderate estrogenic activity in a yeast (Saccharomyces cerevisiae) model. chemfaces.com
Table 1: Effects of Quercetin Dimethyl Ethers on Established Cell Lines
| Cell Line Type | Specific Cell Line(s) | Compound Studied | Observed Effects | Reference(s) |
|---|---|---|---|---|
| Leukemia | Not specified | Quercetin 3,4'-dimethyl ether | High cytotoxicity; Induction of apoptosis via intrinsic mitochondrial pathway; G2-M phase cell-cycle arrest. | chemfaces.com |
| Gastric Cancer | MGC-803, SGC-7901 | Quercetin ether derivatives | Antiproliferative properties. | mdpi.com |
| Colon Cancer | CaCo-2 | Quercetin ether derivatives | Antiproliferative properties. | mdpi.com |
| Yeast | Saccharomyces cerevisiae | Quercetin 3,3'-dimethyl ether | Moderate estrogenic activity. | chemfaces.com |
Investigations using primary cells, which are isolated directly from tissues, offer insights that more closely reflect the physiological environment. Quercetin 3,3'-dimethyl ether has been studied in primary cultured rat cortical cells to evaluate its neuroprotective potential against oxidative stress.
In one key study, Quercetin 3,3'-dimethyl ether potently inhibited neuronal injuries induced by hydrogen peroxide (H₂O₂) and xanthine (B1682287)/xanthine oxidase (X/XO). researchgate.net It was found to be the most potent neuroprotectant among the three flavonoids tested (including quercetin and (+)-dihydroquercetin), with IC₅₀ values of 0.6 µg/ml against H₂O₂-induced injury and 0.7 µg/ml against X/XO-induced injury. researchgate.net The compound also markedly inhibited lipid peroxidation and demonstrated xanthine oxidase inhibitory activity. researchgate.net These findings highlight its significant antioxidant and neuroprotective actions in a primary neuronal cell model. researchgate.net
Table 2: Effects of Quercetin 3,3'-dimethyl ether on Primary Rat Cortical Cells
| Parameter | Inducing Agent | Key Findings | Reference(s) |
|---|---|---|---|
| Oxidative Neuronal Injury | H₂O₂ | Potent inhibition (IC₅₀ = 0.6 µg/ml). | researchgate.net |
| Oxidative Neuronal Injury | Xanthine/Xanthine Oxidase | Potent inhibition (IC₅₀ = 0.7 µg/ml). | researchgate.net |
| Lipid Peroxidation | Not specified | Marked inhibition. | researchgate.net |
| Enzyme Activity | Not applicable | Inhibition of Xanthine Oxidase (IC₅₀ = 42.01 µg/ml). | researchgate.net |
Based on the available scientific literature, there is currently no specific research documented on the effects of Quercetin 3,3'-dimethyl ether in three-dimensional (3D) cell culture models.
In Vivo Non-Human Animal Models
Animal models are instrumental in understanding the systemic effects and organ-specific responses to chemical compounds. Rodent models have been particularly important in exploring the pharmacological profile of Quercetin 3,3'-dimethyl ether and its derivatives.
Rodent models of hepatic injury, often induced by toxins like carbon tetrachloride (CCl₄), are widely used to study potential hepatoprotective agents. core.ac.uk A study investigating a fraction of Bidens pilosa containing quercetin 3,3'-dimethyl ether 7-O-b-D-glycopyranoside demonstrated significant protective effects against CCl₄-induced liver injury in mice. core.ac.uk The pretreatment with this fraction was found to block CCl₄-induced lipid peroxidation and protein carbonylation, decrease DNA fragmentation, and prevent the elevation of serum transaminases (AST and ALT) and lactate (B86563) dehydrogenase activities. core.ac.uk These results suggest a hepatoprotective mechanism linked to free radical scavenging and antioxidant activity. core.ac.uk
Other studies on related methylated quercetin compounds, such as isorhamnetin (B1672294) (quercetin-3-methyl-ether), have also reported the restoration of liver enzymes, improvement of glutathione (B108866) (GSH) content, and inhibition of lipid peroxidation in mouse models of hepatotoxicity. mdpi.com
Table 3: Hepatoprotective Effects of a Quercetin 3,3'-dimethyl ether Derivative in a Mouse Model
| Model | Compound | Measured Biomarkers | Outcome | Reference(s) |
|---|---|---|---|---|
| CCl₄-induced hepatic injury | Quercetin 3,3'-dimethyl ether 7-O-b-D-glycopyranoside | Lipid peroxidation, Protein carbonylation, DNA fragmentation | Blocked/Decreased | core.ac.uk |
| Serum AST, ALT, LDH | Prevented elevation | core.ac.uk |
Beyond hepatoprotection, research has pointed to organ-specific effects in the nervous system. The neuroprotective actions of Quercetin 3,3'-dimethyl ether observed in primary cell cultures are supported by its characterization as an active antioxidant principle isolated from Opuntia ficus-indica var. saboten. researchgate.net The potent ability of this compound to protect cultured rat cortical neurons from oxidative injury suggests a potential for similar protective responses within the central nervous system in a whole-animal context, warranting further in vivo investigation into its neuroprotective capabilities. researchgate.net
Structure Activity Relationship Sar Studies and Computational Chemistry
Rational Design of Derivatives for Research Probes
The specific structural features of methylated quercetins, including Quercetin (B1663063) 3,3'-dimethyl ether, make them valuable parent compounds for the rational design of more potent and selective derivatives to be used as research probes or therapeutic candidates. nih.gov Understanding how specific methylation patterns drive interactions with biological targets allows for the targeted synthesis of new molecules with improved properties. mdpi.com
A key example of this is in the design of microtubule-targeting agents. Microtubules are crucial for cell division, making them a prime target for anticancer drugs. nih.gov Certain flavones can bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics. nih.gov The high-resolution crystal structure of tubulin in complex with quercetin 3,4'-dimethyl ether, a close analogue of Quercetin 3,3'-dimethyl ether, has provided a detailed atomic map of the specific molecular interactions. nih.gov This structural data is invaluable for the rational design of new flavone-based drugs with enhanced affinity and specificity for the tubulin target. nih.gov
Furthermore, the enzymatic pathways that produce these compounds can be harnessed. For example, specific O-methyltransferase (OMT) enzymes have been identified that can sequentially methylate quercetin. oup.com An OMT from Citrus reticulata was shown to convert quercetin 3-methyl ether into Quercetin 3,3'-dimethyl ether. oup.commdpi.com The unique capabilities of such enzymes could be exploited in enzyme engineering and biosynthetic strategies to generate novel derivatives for research and development. oup.com By modifying the structure of Quercetin 3,3'-dimethyl ether, researchers can develop probes to explore biological pathways or design molecules with optimized pharmacological profiles.
In Silico Modeling and Molecular Docking Approaches
In silico methods, such as molecular docking and molecular dynamics simulations, are indispensable tools in modern drug discovery and for elucidating SAR. nih.gov These computational techniques predict how a ligand, such as Quercetin 3,3'-dimethyl ether, might bind to the active site of a target protein, providing insights into binding affinity and the specific interactions that stabilize the complex. scifiniti.com
Molecular docking studies have been widely applied to quercetin and its derivatives to screen their potential against various biological targets. peerj.comnih.gov In one large virtual screening of 470 quercetin derivatives against the main protease (Mpro) of SARS-CoV-2, a key enzyme for viral replication, derivatives were identified with superior binding affinity compared to the parent compound. peerj.comnih.gov
A specific in silico investigation of compounds found in Aroeira honey evaluated the binding affinity of Quercetin 3,3'-dimethyl ether against important protein targets in Mycobacterium leprae and Mycobacterium tuberculosis, the bacteria responsible for leprosy and tuberculosis, respectively. scifiniti.com The study used molecular docking to predict the binding energy of the compound with three different mycobacterial proteins: ML2640c, PknA, and PknB. The results, shown in Table 2, indicate stable binding, with the most favorable interaction occurring with the ML2640c protein. scifiniti.com Such computational predictions are a critical first step in identifying natural compounds that could be developed into new antibacterial agents. scifiniti.com These in silico approaches allow for the rapid and cost-effective screening of large compound libraries, prioritizing molecules for further in vitro and in vivo testing. nih.gov
| Target Protein | Source Organism | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| ML2640c | Mycobacterium leprae | -8.1 |
| PknA | Mycobacterium tuberculosis | -7.2 |
| PknB | Mycobacterium tuberculosis | -7.9 |
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Quercetin (B1663063) 3,3'-dimethyl ether. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC) experiments are employed to map the precise connectivity of atoms within the molecule.
Detailed NMR analysis confirms the presence and position of the two methoxy (B1213986) groups (at C-3 and C-3') and the remaining hydroxyl groups. The structure of Quercetin 3,3'-dimethyl ether has been elucidated through comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, Attached Proton Test (APT), Heteronuclear Multiple Quantum Coherence (HMQC), and ¹H-¹H Correlation Spectroscopy (COSY). chemfaces.com These techniques collectively provide a complete picture of the proton and carbon environments and their correlations, confirming the substitution pattern on both the A and B rings of the flavonoid structure.
Table 1: Key NMR Data for Structural Confirmation of Quercetin 3,3'-dimethyl ether
| Technique | Information Provided | Relevance to Quercetin 3,3'-dimethyl ether |
|---|---|---|
| ¹H NMR | Provides information on the chemical environment and number of protons. | Identifies aromatic protons on the A and B rings and the protons of the two distinct methoxy groups. |
| ¹³C NMR | Determines the number and chemical environment of carbon atoms. | Confirms the 2-phenylchromen-4-one backbone and signals for the methoxy carbons, distinguishing them from hydroxyl-substituted carbons. |
| COSY | Reveals proton-proton (¹H-¹H) couplings. | Establishes the connectivity of protons on the aromatic rings. |
| HMQC | Correlates directly bonded proton and carbon atoms (¹H-¹³C). | Assigns specific protons to their corresponding carbon atoms, confirming the location of methoxy groups. |
Mass spectrometry is critical for determining the molecular weight and elemental composition of Quercetin 3,3'-dimethyl ether and for studying its fragmentation patterns, which serve as a structural fingerprint. The molecular weight of Quercetin 3,3'-dimethyl ether is 330.29 g/mol . nih.gov
Hyphenated techniques, which couple a separation method with mass spectrometry, are particularly powerful.
Liquid Chromatography-Mass Spectrometry (LC-MS) : A high-performance liquid chromatographic-mass spectrometric method has been successfully developed for the simultaneous determination of ten flavonoids, including 3,3'-di-O-methylquercetin, in plant extracts. ebi.ac.uk This method often uses electrospray ionization (ESI) in negative mode, where the compound is detected as the deprotonated molecule [M-H]⁻. ebi.ac.uk
LC-MS/MS : This technique provides further structural information through fragmentation of the parent ion. For instance, a related compound, quercetin dimethyl-ether-O-glucuronide, shows a precursor ion [M-H]⁻ at m/z 505.33, which upon fragmentation loses the glucuronide moiety to produce a key fragment ion at m/z 329.25. researchgate.net This fragment corresponds to the deprotonated molecule of Quercetin 3,3'-dimethyl ether.
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique has also been used for the characterization of Quercetin 3,3'-dimethyl ether. nih.gov It often requires derivatization of the analyte to increase its volatility. nih.govresearchgate.net
Table 2: Mass Spectrometry Data for Quercetin 3,3'-dimethyl ether
| Technique | Ion | m/z (mass-to-charge ratio) | Source |
|---|---|---|---|
| GC-MS | Molecular Ion (M⁺) | 330 | nih.gov |
| GC-MS | 2nd Highest Peak | 287 | nih.gov |
| GC-MS | 3rd Highest Peak | 329 | nih.gov |
| LC-MS/MS | Precursor Ion [M-H]⁻ | 329.25 | researchgate.net |
IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated systems within the molecule.
UV-Visible Spectroscopy : This technique is used to study the electronic transitions within the molecule's extensive π-system. For Quercetin 3,3'-dimethyl ether dissolved in ethanol (B145695), a distinct absorption maximum is recorded, which is characteristic of its flavonol structure. photochemcad.com
Infrared Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of a related quercetin ether showed key absorption bands for the hydroxyl group (O-H stretch, ~3400 cm⁻¹), aromatic C-H stretching (~3000 cm⁻¹), the carbonyl group (C=O stretch) of the γ-pyrone ring, and aromatic C=C bonds (1650-1450 cm⁻¹). scielo.br
Table 3: UV-Vis and IR Spectroscopic Data Highlights
| Spectroscopy | Parameter | Finding | Reference |
|---|---|---|---|
| UV-Vis | Absorption Wavelength (λmax) | 256 nm (in Ethanol) | photochemcad.com |
| UV-Vis | Molar Absorptivity (ε) | 20,400 M⁻¹cm⁻¹ | photochemcad.com |
| IR | O-H stretch | Characteristic band expected for remaining hydroxyl groups. | scielo.br |
| IR | C=O stretch | Characteristic band for the ketone in the C ring. | scielo.br |
| IR | C-O-C stretch | Bands indicating the presence of ether linkages. | scielo.br |
Chromatographic Separation and Quantitative Analysis in Biological Extracts
Chromatographic techniques are essential for isolating Quercetin 3,3'-dimethyl ether from complex sample matrices and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of flavonoids due to its high resolution, sensitivity, and applicability to non-volatile compounds without derivatization. auctoresonline.org
Methodology : Reversed-phase (RP) HPLC is the predominant mode used. A typical setup involves an RP-C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and acidified water (e.g., with formic or phosphoric acid). ebi.ac.ukoup.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the compound absorbs strongly, such as 285 nm. oup.comnih.gov
Quantitative Analysis : Validated HPLC methods are used for the quantification of flavonoid derivatives in various samples, including plant extracts and biological fluids like blood plasma. mdpi.comwho.int Method validation ensures key parameters such as linearity, precision, accuracy, and sensitivity (limits of detection and quantification) are within acceptable ranges, guaranteeing reliable results. mdpi.comnih.gov For example, a method for related flavonoids in rat plasma reported a limit of quantification as low as 10-25 ng/mL. who.int
Gas Chromatography (GC) can also be employed for flavonoid analysis, although it is generally less common than HPLC because of the low volatility and high polarity of these compounds.
Derivatization : To make flavonoids like Quercetin 3,3'-dimethyl ether suitable for GC analysis, a derivatization step is usually required to block the polar hydroxyl groups and increase volatility. auctoresonline.org Methylation is a common derivatization strategy. cdnsciencepub.comcdnsciencepub.com
Stationary Phases and Detection : Early research on flavonoid methyl ethers utilized columns with SE-30 silicone polymer as the liquid phase. cdnsciencepub.comcdnsciencepub.com It was noted that the retention time is influenced by the number and position of substituents. auctoresonline.orgcdnsciencepub.com When coupled with a mass spectrometer (GC-MS), the technique allows for both the separation and confident identification of the compounds from plant extracts. nih.govresearchgate.net A GC-MS method for methylated flavonoids reported detection limits in the range of 2 to 40 ng/mL. nih.gov
Future Directions and Emerging Research Avenues
Integration into Systems Biology and Omics Research
A significant future direction for Quercetin (B1663063) 3,3'-dimethyl ether research is its integration into systems biology. To date, no specific transcriptomic, proteomic, or metabolomic studies have been published for this particular compound. However, research on quercetin and its other methylated analogs provides a clear roadmap for this approach.
Integrated "omics" analyses have successfully elucidated the mechanisms of quercetin itself. For instance, combined transcriptomic and metabolomic studies have revealed that quercetin can regulate bile acid metabolism to ameliorate reflux esophagitis and modulate lipid and amino acid metabolism to improve growth and immunity in aquaculture. plos.orgnih.gov Similarly, microarray analysis of Quercetin 3-methyl ether (isorhamnetin) in the context of viral infections revealed its influence on the expression of pro-apoptotic genes. nih.gov
Future studies should apply these methodologies to Quercetin 3,3'-dimethyl ether to build a comprehensive picture of its cellular impact. Such research could identify novel protein targets and signaling pathways, distinguishing its effects from other quercetin derivatives. This systems-level understanding is crucial for moving beyond general antioxidant properties and identifying specific therapeutic niches.
Table 1: Potential Omics-Based Research Questions for Quercetin 3,3'-dimethyl ether
| Omics Approach | Key Research Question | Potential Outcome |
|---|---|---|
| Transcriptomics (RNA-seq) | How does the compound alter gene expression profiles in cancer cells versus healthy cells? | Identification of specific cancer-related pathways modulated by the compound. |
| Proteomics | Which protein expression levels and post-translational modifications are affected by treatment? | Discovery of direct binding partners and downstream effector proteins. |
| Metabolomics | How does it influence cellular metabolic pathways, such as polyamine or lipid metabolism? | Understanding of its impact on metabolic reprogramming in diseases like cancer. nih.gov |
| Integrated Multi-Omics | What is the complete network of interactions from gene to protein to metabolite following exposure? | A holistic view of the compound's mechanism of action and potential off-target effects. |
Potential as Probes for Biological Pathway Delineation
The intrinsic properties of flavonoids present an exciting, yet largely unexplored, opportunity to develop Quercetin 3,3'-dimethyl ether as a molecular probe. Flavonols can possess unique fluorescence properties, a characteristic that has been harnessed to develop them into sensors for detecting metal ions like Cu2+. acs.org
While Quercetin 3,3'-dimethyl ether has not been investigated for this purpose, its potential is significant. Future research could focus on characterizing its fluorescent properties (e.g., quantum yield, excitation/emission spectra). If suitable, it could be used as a probe for cellular imaging, allowing researchers to visualize its uptake, subcellular localization, and interaction with specific organelles or proteins in real-time. Furthermore, by attaching specific functional groups, it could be transformed into a targeted probe to investigate specific biological pathways, such as those involving estrogen receptors, given its reported moderate estrogenic activity. chemfaces.com
Advancements in Research Methodologies and Technologies
Future research on Quercetin 3,3'-dimethyl ether will benefit immensely from advancements in analytical, synthetic, and structural biology techniques.
Analytical and Synthetic Chemistry: While standard methods like High-Performance Liquid Chromatography (HPLC) are well-established for analyzing quercetin and its derivatives, more sensitive mass spectrometry techniques (LC-MS/MS) will be crucial for pharmacokinetic studies and metabolite identification. nih.govresearchgate.net Efficient and regioselective synthesis methods are needed to produce Quercetin 3,3'-dimethyl ether and its analogs in high purity and yield, enabling more robust biological testing. researchgate.net
Structural Biology: A major breakthrough in the study of a related compound, Quercetin 3,4'-dimethyl ether, was the determination of its high-resolution crystal structure in complex with tubulin. nih.gov This provided a precise molecular understanding of its anticancer activity and a framework for designing improved analogs. nih.gov A similar approach is essential for Quercetin 3,3'-dimethyl ether. Identifying its direct molecular targets (e.g., kinases, receptors) and solving their co-crystal structures would provide invaluable insights for structure-activity relationship (SAR) studies and rational drug design.
Computational and Genetic Tools: In silico methods like molecular docking are already used to predict the binding of quercetin derivatives to protein targets. researchgate.net These computational approaches can be used to screen vast libraries of virtual targets for Quercetin 3,3'-dimethyl ether, prioritizing experimental validation. Furthermore, gene-editing technologies like CRISPR-Cas9 could be employed to create knockout or mutant cell lines to validate the specific protein targets and pathways through which the compound exerts its biological effects.
Unexplored Research Gaps and Collaborative Opportunities
The most significant research gap for Quercetin 3,3'-dimethyl ether is the profound lack of functional studies compared to its isomers. While it has been identified in plant extracts and noted for its antioxidant and potential estrogenic activities, its effects on specific cellular pathways remain largely uncharacterized. chemfaces.commedchemexpress.com This knowledge deficit presents numerous opportunities for investigation.
Table 2: Comparative Biological Activities of Quercetin Dimethyl Ether Isomers
| Compound | Reported Biological Activities & Mechanisms | Key Research Gaps |
|---|---|---|
| Quercetin 3,3'-dimethyl ether | Antioxidant, potential moderate estrogenic activity. chemfaces.commedchemexpress.com | - Lack of data on anticancer, anti-inflammatory, or antiviral effects.
|
| Quercetin 3,4'-dimethyl ether | Anticancer (leukemia), anti-inflammatory, antioxidant; interacts with tubulin and MAPK pathways. nih.govbiosynth.combiocrick.com | - In vivo efficacy and bioavailability studies are limited. |
| Quercetin 3,7-dimethyl ether | Vasorelaxant (via NO/cGMP pathway), antinociceptive (analgesic). oup.comresearchgate.net | - Broader screening for other therapeutic activities is needed. |
| Quercetin 5,3'-dimethyl ether | Anti-inflammatory, anti-bacterial. invivochem.com | - Mechanisms of action are not well defined. |
This comparative lack of data highlights clear research priorities. Does Quercetin 3,3'-dimethyl ether share the anticancer properties of its 3,4'-isomer or the vasorelaxant effects of its 3,7'-isomer? Or does it possess entirely unique activities? Answering these questions requires a concerted effort.
Collaborative opportunities are abundant. Natural product chemists can work on isolating and synthesizing the compound, while molecular biologists and pharmacologists can perform systematic screening and mechanistic studies. Collaboration with computational biologists can help predict targets and guide experiments, while partnerships with structural biologists can provide atomic-level detail of its interactions. Such interdisciplinary efforts are essential to unlock the full therapeutic potential of this specific and understudied natural compound.
Q & A
Q. Key considerations :
- Yield depends on stoichiometry (3:1 methyl halide:quercetin ratio) and reaction time.
- Enzymatic methods offer regioselectivity but may require cofactor regeneration systems.
Q. Table 1. Synthetic Methods Comparison
| Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Chemical Alkylation | Quercetin, CH3I, K2CO3, DMF | Scalable, cost-effective | Requires rigorous purification |
| Enzymatic Methylation | OMTs, SAM, buffer (pH 7–8) | Regioselective | Low yield without optimization |
Basic: Which chromatographic techniques are most effective for separating Quercetin 3,3'-dimethyl ether from co-occurring flavonoids in plant extracts?
Answer:
Reverse-phase HPLC with a C18 column and gradient elution is optimal:
- Mobile phase : Methanol/water or acetonitrile/water with 0.1% formic acid.
- Detection : UV at 370 nm (flavonoid λmax) or DAD for spectral confirmation .
- Example : A study on Artemisia vulgaris resolved Quercetin 3,3'-dimethyl ether (peak 2) using methanol:water (70:30) at 1 mL/min .
Validation : Co-injection with authentic standards and LC-MS/MS for molecular weight confirmation (MW 330.29 for C17H14O7) .
Basic: How should researchers validate the purity of Quercetin 3,3'-dimethyl ether reference standards for pharmacological assays?
Answer:
- Chromatographic purity : ≥95% by HPLC with peak integration at 254 nm .
- Structural confirmation : <sup>1</sup>H/<sup>13</sup>C NMR (e.g., methoxy signals at δ 3.8–4.0 ppm) and HRMS (m/z 331.0819 [M+H]<sup>+</sup>) .
- Certification : Use pharmacopeial standards (USP, EP) or commercial references with batch-specific certificates .
Advanced: How do methylation patterns at the 3 and 3' positions affect the antioxidant and vasorelaxant activities of quercetin derivatives?
Answer:
- Vasorelaxation : Quercetin 3,3'-dimethyl ether (pEC50 = 4.70) shows higher potency than 3,4',7-trimethyl (3.64) or 3,7-dimethyl (4.70) derivatives. Activity is mediated by endothelial nitric oxide (NO) synthase and cGMP pathways .
- Antioxidant activity : Methylation generally reduces radical scavenging, but retained 4'-OH in 3,3'-dimethyl ether preserves partial activity (e.g., DPPH IC50 ~10 μM) .
Q. Table 2. Structure-Activity Relationships
| Derivative | Vasorelaxant pEC50 | Antioxidant IC50 (DPPH) | Key Structural Feature |
|---|---|---|---|
| Quercetin 3,3'-dimethyl ether | 4.70 ± 0.18 | ~10 μM | Free 4'-OH, 3/3'-OCH3 |
| Quercetin 3,7-dimethyl ether | 4.70 ± 0.18 | N/A | 3/7-OCH3, 4'-OH |
| Quercetin (unmodified) | 3.96 ± 0.07 | 2.5 μM | All -OH groups |
Advanced: What experimental approaches are used to resolve contradictions in reported bioactivities of Quercetin 3,3'-dimethyl ether across different studies?
Answer:
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., MTT for cytotoxicity, DPPH for antioxidants) .
- Impurity profiles : Use HPLC-validated standards (≥98% purity) to exclude confounding effects from isomers (e.g., 3,4'-dimethyl ether) .
- Mechanistic studies : Combine bioassays with ROS detection, mitochondrial membrane potential assays, or transcriptomics to clarify modes of action .
Advanced: What methodologies are employed to investigate the mechanism of vasorelaxation induced by Quercetin 3,3'-dimethyl ether in vascular tissues?
Answer:
- Ex vivo models : Rat aortic ring assays precontracted with phenylephrine, with and without endothelium. Inhibitors (e.g., L-NAME for NO synthase) validate pathway involvement .
- Molecular techniques : Western blotting for eNOS and MAPK activation, coupled with cGMP ELISA to quantify downstream signaling .
- Comparative studies : Test analogs (e.g., 3,3',4',7-tetramethyl ether) to identify critical methoxy/hydroxyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
